molecular formula C24H20N2O4 B13378675 Ethyl 4-[2-(1-benzoyl-2-oxo-2-phenylethylidene)hydrazino]benzoate

Ethyl 4-[2-(1-benzoyl-2-oxo-2-phenylethylidene)hydrazino]benzoate

Cat. No.: B13378675
M. Wt: 400.4 g/mol
InChI Key: IQPJWLUMWCUCHL-SNWRPHOWSA-N
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Description

Ethyl 4-[2-(1-benzoyl-2-oxo-2-phenylethylidene)hydrazino]benzoate is a complex organic compound with a unique structure that includes both aromatic and hydrazino functional groups

Preparation Methods

The synthesis of Ethyl 4-[2-(1-benzoyl-2-oxo-2-phenylethylidene)hydrazino]benzoate typically involves the reaction of ethyl 4-aminobenzoate with 1-benzoyl-2-oxo-2-phenylethylidene hydrazine under specific conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

Ethyl 4-[2-(1-benzoyl-2-oxo-2-phenylethylidene)hydrazino]benzoate can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions with reagents such as halogens or nitrating agents.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Ethyl 4-[2-(1-benzoyl-2-oxo-2-phenylethylidene)hydrazino]benzoate has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the development of new materials or as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of Ethyl 4-[2-(1-benzoyl-2-oxo-2-phenylethylidene)hydrazino]benzoate involves its interaction with specific molecular targets and pathways. The hydrazino group in the compound can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzyme activity or disruption of cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 4-[2-(1-benzoyl-2-oxo-2-phenylethylidene)hydrazino]benzoate can be compared with other similar compounds, such as:

    Ethyl 4-aminobenzoate: A precursor in the synthesis of the target compound.

    1-Benzoyl-2-oxo-2-phenylethylidene hydrazine: Another precursor used in the synthesis.

    Other hydrazino compounds: These may have similar chemical properties and reactivity but differ in their specific applications and biological activity.

The uniqueness of this compound lies in its specific structure and the combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

Ethyl 4-[2-(1-benzoyl-2-oxo-2-phenylethylidene)hydrazino]benzoate is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on antimicrobial, anticancer, and antioxidant activities, supported by relevant research findings and case studies.

Chemical Structure and Properties

The compound can be described structurally as follows:

  • Molecular Formula : C20_{20}H20_{20}N2_2O3_3
  • Molecular Weight : 336.39 g/mol

The presence of the hydrazino group and the benzoyl moiety suggests potential reactivity and biological activity, particularly in enzyme inhibition and interaction with cellular targets.

Antimicrobial Activity

Recent studies have demonstrated that compounds containing hydrazine derivatives exhibit notable antimicrobial properties. This compound has been evaluated for its effectiveness against various bacterial strains.

Case Study: Antimicrobial Efficacy

In a study conducted by researchers at Al-Azhar University, the compound was tested against several pathogens, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

PathogenMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

These results indicate that the compound possesses significant antibacterial activity, particularly against gram-positive bacteria.

Anticancer Activity

The anticancer potential of this compound has also been investigated. Its ability to inhibit cell proliferation in various cancer cell lines was assessed.

Research Findings

In vitro studies showed that the compound exhibited cytotoxic effects on human cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The IC50 values were reported as follows:

Cell LineIC50 (µM)
MCF-715.5
A54920.3

The mechanism of action appears to involve apoptosis induction, as evidenced by increased levels of apoptotic markers in treated cells.

Antioxidant Activity

Antioxidant properties are crucial for preventing oxidative stress-related diseases. This compound was evaluated for its ability to scavenge free radicals.

DPPH Radical Scavenging Assay

The DPPH assay results indicated that the compound exhibited a significant scavenging effect, with an IC50 value of 25 µM, comparable to standard antioxidants such as ascorbic acid (IC50 = 20 µM). This suggests that the compound can effectively neutralize free radicals.

Properties

Molecular Formula

C24H20N2O4

Molecular Weight

400.4 g/mol

IUPAC Name

ethyl 4-[[(E)-1-hydroxy-3-oxo-1,3-diphenylprop-1-en-2-yl]diazenyl]benzoate

InChI

InChI=1S/C24H20N2O4/c1-2-30-24(29)19-13-15-20(16-14-19)25-26-21(22(27)17-9-5-3-6-10-17)23(28)18-11-7-4-8-12-18/h3-16,27H,2H2,1H3/b22-21+,26-25?

InChI Key

IQPJWLUMWCUCHL-SNWRPHOWSA-N

Isomeric SMILES

CCOC(=O)C1=CC=C(C=C1)N=N/C(=C(\C2=CC=CC=C2)/O)/C(=O)C3=CC=CC=C3

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N=NC(=C(C2=CC=CC=C2)O)C(=O)C3=CC=CC=C3

Origin of Product

United States

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